molecular formula C9H9NO5 B1675334 Topaquinone CAS No. 135791-48-9

Topaquinone

Cat. No. B1675334
M. Wt: 211.17 g/mol
InChI Key: YWRFBISQAMHSIX-YFKPBYRVSA-N
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Description

Topaquinone (TPQ) is a biological redox cofactor that plays a crucial role in the catalytic activity of copper amine oxidases. It was first elucidated in 1990. TPQ is produced through post-translational modification of a strictly conserved active-site tyrosine residue. This unique quinone is essential for the oxidative deamination of primary amines by copper amine oxidases .


Molecular Structure Analysis

TPQ’s molecular structure consists of a quinone ring derived from 2,4,5-trihydroxyphenylalanine (TOPA) . The quinone ring undergoes reversible redox transformations during the catalytic cycle. Its unique arrangement allows TPQ to participate in electron transfer reactions .


Chemical Reactions Analysis

TPQ’s primary role is to facilitate the oxidative deamination of primary amines. During this process, TPQ undergoes a large conformational change that influences its reactivity. The semiquinone intermediate of TPQ is catalytically active, promoting the subsequent oxidative half-reaction. The ingenious molecular mechanism of TPQ ensures a “state-specific” reaction, shedding light on the environmental transformation around the catalytic center .

Scientific Research Applications

1. Biomimetic Studies and Copper Amine Oxidases

Topaquinone (TPQ) is a significant cofactor in copper amine oxidases, derived from a Tyr residue in the presence of copper. Biomimetic studies focus on the transformation of phenols to TPQ-like structures using Cu(II)-imidazole complexes. This research provides insights into the generation of TPQ in copper amine oxidases, a process crucial for understanding the enzyme's functionality (Rinaldi et al., 2000).

2. Theoretical Studies on TPQ Biogenesis

Quantum chemical studies using hybrid density functional theory (B3LYP) have investigated the biogenesis of TPQ in copper amine oxidases. These studies propose a mechanism divided into six steps, incorporating four crystallized intermediates and providing a deeper understanding of TPQ's formation and role in the enzymatic process (Prabhakar & Siegbahn, 2004).

3. Kinetic Modeling in Enzymatic Reactions

In the context of peroxidase-mediated oxidation of L-dopa, kinetic models have been developed to describe the accumulation of p-topaquinone. Understanding these enzymatic processes is crucial for comprehending how TPQ and similar compounds behave in biological systems (Puiu et al., 2010).

4. Copper Proteins and Dioxygen Activation

Studies have shown that copper oxidase enzymes containing TPQ undergo a different mechanism for synthesizing hydroxybenzoquinones compared to in vitro processes. This indicates a unique role for TPQ in copper proteins related to dioxygen activation and binding (Halcrow, 2001).

5. TPQ Cofactor Biogenesis in Copper Amine Oxidase

Research on copper amine oxidase from Arthrobacter globiformis has contributed significantly to understanding TPQ's biogenesis. This includes the identification of intermediate steps and the role of copper and oxygen in the formation of mature TPQ, crucial for the enzyme's functionality (Moore et al., 2007).

6. Copper Amine Oxidases and O2 Reduction Mechanisms

Studies on pea seedling amine oxidase have proposed new mechanisms for O2 reduction involving TPQ. These insights are vital for understanding how enzymes like copper amine oxidases metabolize amines and produce H2O2, a significant cellular process (Mukherjee et al., 2008).

properties

IUPAC Name

(2S)-2-amino-3-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRFBISQAMHSIX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=O)C1=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40982735
Record name 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Topaquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Topaquinone

CAS RN

64192-68-3, 135791-48-9
Record name 6-Hydroxydopa quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064192683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Topaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135791489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-hydroxydopa quinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-TOPAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAG3GKA51Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Topaquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
M Mure, JP Klinman - Journal of the American Chemical Society, 1995 - ACS Publications
… by model compounds of topaquinone, the active site organic … In this study, topaquinone hydantoin (lox) and a series of 2-… compare them to the topaquinone analogs. Benzylamine was …
Number of citations: 138 pubs.acs.org
JA Duine - European Journal of Biochemistry, 1991 - Wiley Online Library
The presently best known and largest group of quinoproteins consists of enzymes using the cofactor 2,7,9‐tricarboxy‐1H‐pyrrolo[2,3‐f]quinoline‐4,5‐dione (PQQ), a compound having …
Number of citations: 274 febs.onlinelibrary.wiley.com
DM Dooley - JBIC Journal of Biological Inorganic Chemistry, 1999 - Springer
The structure of a new biological redox cofactor – topaquinone (TPQ), the quinone of 2,4,5-trihydroxyphenylalanine – was elucidated in 1990. TPQ is the cofactor in most copper-…
Number of citations: 96 link.springer.com
SM Janes, MM Palcic, CH Scaman, AJ Smith… - Biochemistry, 1992 - ACS Publications
… of topaquinone hydantoin, establishing topaquinone as the … site peptides for topaquinone identification, visiblespectra of … peptides, and a topaquinone model exhibit identical behavior…
Number of citations: 228 pubs.acs.org
M Mure, JP Klinman - Journal of the American Chemical Society, 1995 - ACS Publications
… of the non-enzymatic oxidation of benzylamine by topaquinone analogs in an organic solvent (… Each of the intermediates postulated for the enzymatic reaction of topaquinone with amine …
Number of citations: 135 pubs.acs.org
M Largeron, MB Fleury - Angewandte Chemie International Edition, 2012 - hal.science
Imines are versatile synthetic intermediates in a variety of organic transformations and are essential pharmacophores in numerous biologically active compounds.[1] Great progress has …
Number of citations: 184 hal.science
MCJ Wilce, DM Dooley, HC Freeman, JM Guss… - Biochemistry, 1997 - ACS Publications
The crystal structures of the copper enzyme phenylethylamine oxidase from the Gram-positive bacterium Arthrobacter globiformis (AGAO) have been determined and refined for three …
Number of citations: 297 pubs.acs.org
M Mure, K Tanizawa - Bioscience, biotechnology, and biochemistry, 1997 - Taylor & Francis
… ,29) Extensive spectrophotometric and electrochemical studies were done, first on la26) and later on 2a and 2d}0) Solutions of these topaquinone analogs are pale yellow at pH below 4…
Number of citations: 19 www.tandfonline.com
S Kar, B Sarkar, S Ghumaan… - … A European Journal, 2005 - Wiley Online Library
The symmetrically dinuclear title compounds were isolated as diamagnetic [(bpy) 2 Ru(μ‐H 2 L)Ru(bpy) 2 ](ClO 4 ) 2 (1‐(ClO 4 ) 2 ) and as paramagnetic [(acac) 2 Ru(μ‐H 2 L)Ru(acac) …
R Prabhakar, PEM Siegbahn - Journal of the American Chemical …, 2004 - ACS Publications
In the present quantum chemical study, the biogenesis of the cofactor topaquinone (TPQ) has been studied using hybrid density functional theory (B3LYP). The suggested mechanism is …
Number of citations: 32 pubs.acs.org

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